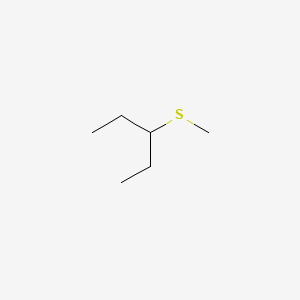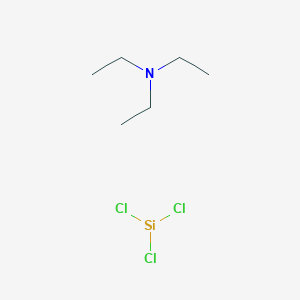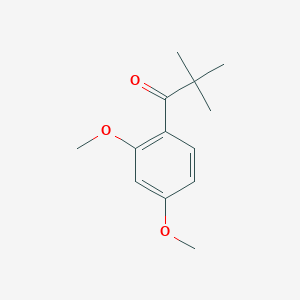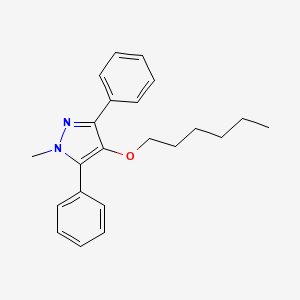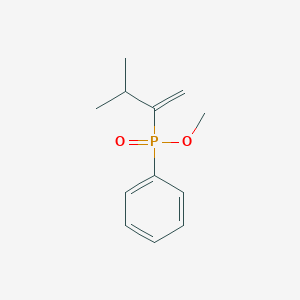![molecular formula C12H10N4O2 B14615412 3,7-dimethyl-1H-benzo[g]pteridine-2,4-dione CAS No. 58010-90-5](/img/structure/B14615412.png)
3,7-dimethyl-1H-benzo[g]pteridine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. Lumichrome is a yellow crystalline compound that is involved in various biological processes and has significant applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-dimethyl-1H-benzo[g]pteridine-2,4-dione can be achieved through several methods. One common approach involves the oxidation of riboflavin under acidic conditions. This process typically uses reagents such as hydrogen peroxide or potassium permanganate to achieve the desired oxidation . The reaction conditions often require controlled temperatures and pH levels to ensure the selective formation of lumichrome.
Industrial Production Methods
Industrial production of lumichrome may involve the fermentation of genetically modified microorganisms that can produce riboflavin, followed by chemical oxidation to convert riboflavin to lumichrome . This method leverages the efficiency of microbial biosynthesis and the scalability of chemical oxidation processes.
Analyse Chemischer Reaktionen
Types of Reactions
3,7-Dimethyl-1H-benzo[g]pteridine-2,4-dione undergoes various chemical reactions, including:
Oxidation: Lumichrome can be further oxidized to form different derivatives.
Reduction: It can be reduced to form dihydrolumichrome under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles.
Major Products
Oxidation: Various oxidized derivatives of lumichrome.
Reduction: Dihydrolumichrome.
Substitution: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
3,7-Dimethyl-1H-benzo[g]pteridine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Studied for its role in riboflavin metabolism and its interactions with flavoproteins.
Medicine: Investigated for its potential therapeutic effects and its role in photodynamic therapy.
Industry: Utilized in the production of fluorescent dyes and pigments.
Wirkmechanismus
The mechanism of action of 3,7-dimethyl-1H-benzo[g]pteridine-2,4-dione involves its interaction with flavoproteins and other biological molecules. It acts as a cofactor in various enzymatic reactions, facilitating electron transfer processes. The compound’s molecular targets include flavin-dependent enzymes, which play crucial roles in cellular respiration and energy metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lumiflavin: Another derivative of riboflavin with similar structural features but different functional groups.
Alloxazine: A tautomer of isoalloxazine, sharing the same ring system but differing in the position of hydrogen atoms.
Uniqueness
3,7-Dimethyl-1H-benzo[g]pteridine-2,4-dione is unique due to its specific methylation pattern, which influences its chemical reactivity and biological interactions. This distinct structure allows it to participate in unique biochemical pathways and makes it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
58010-90-5 |
|---|---|
Molekularformel |
C12H10N4O2 |
Molekulargewicht |
242.23 g/mol |
IUPAC-Name |
3,7-dimethyl-1H-benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C12H10N4O2/c1-6-3-4-7-8(5-6)13-9-10(14-7)15-12(18)16(2)11(9)17/h3-5H,1-2H3,(H,14,15,18) |
InChI-Schlüssel |
IROVZESNKQWVQK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N=C3C(=N2)C(=O)N(C(=O)N3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-Hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-2-methoxybenzamide](/img/structure/B14615336.png)
![4-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-2-ethoxyphenol](/img/structure/B14615349.png)
![2-Chlorobicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B14615354.png)
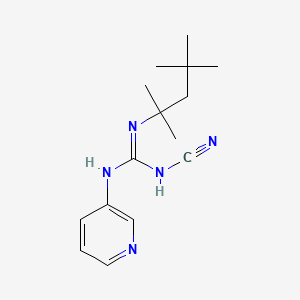
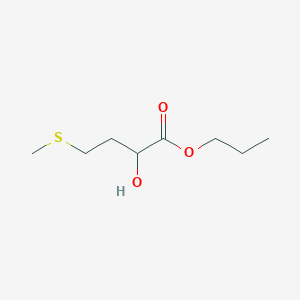
![1-[5-(2,4-Dichlorophenyl)hexyl]-1H-imidazole](/img/structure/B14615374.png)

![3-(Morpholin-4-yl)pyrido[4,3-e][1,2,4]triazine](/img/structure/B14615387.png)
